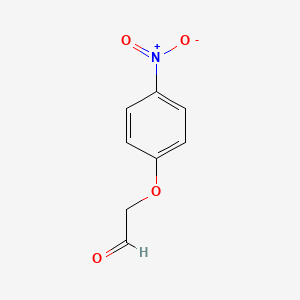

2-(4-nitrophenoxy)acetaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitrophenoxy)acetaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLHVOIIABJOYKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Nitrophenoxy Acetaldehyde

Oxidation of Hydroxyl-Functionalized Precursors

The most direct and common approach to synthesizing 2-(4-nitrophenoxy)acetaldehyde is through the oxidation of its corresponding primary alcohol, 2-(4-nitrophenoxy)ethanol (B102608). The key to this transformation is the selection of a mild oxidizing agent to prevent over-oxidation to the corresponding carboxylic acid, 2-(4-nitrophenoxy)acetic acid.

Controlled Oxidation of 2-(4-Nitrophenoxy)ethanol

The conversion of 2-(4-nitrophenoxy)ethanol to this compound requires precise control over the reaction conditions and a careful choice of oxidant. Several modern oxidation protocols are well-suited for this selective transformation.

A variety of reagents have been developed for the mild oxidation of primary alcohols to aldehydes, any of which could be effectively applied to the synthesis of this compound. The choice of reagent often depends on factors such as substrate tolerance, reaction scale, and desired work-up procedure. Key reagents include chromium-based oxidants and "activated" dimethyl sulfoxide (B87167) (DMSO) systems. wikipedia.orglibretexts.org

Chromium-Based Reagents: Pyridinium chlorochromate (PCC) is a widely used reagent for the selective oxidation of primary alcohols to aldehydes. masterorganicchemistry.comchemistrysteps.com It is a milder version of chromic acid and typically does not oxidize the resulting aldehyde further. masterorganicchemistry.com The reaction is generally carried out in an anhydrous solvent like dichloromethane (B109758) (CH2Cl2) to prevent the formation of the aldehyde hydrate (B1144303), which could be susceptible to further oxidation. libretexts.orgmasterorganicchemistry.com The oxidation of substituted benzylic alcohols, such as 3-phenoxy-4-trifluoromethoxybenzylic alcohol, to the corresponding aldehyde using PCC in CH2Cl2 has been successfully demonstrated, supporting its applicability for 2-(4-nitrophenoxy)ethanol. nih.gov

Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that offers a very mild and highly selective method for oxidizing primary alcohols to aldehydes. wikipedia.orgorganic-chemistry.org The reaction is typically performed at room temperature in solvents like dichloromethane and is known for its short reaction times, high yields, and tolerance of sensitive functional groups. wikipedia.org The generation of two equivalents of acetic acid during the reaction may require the addition of a mild base, such as pyridine (B92270) or sodium bicarbonate, if the substrate is acid-sensitive. jk-sci.com

Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, most commonly oxalyl chloride, followed by the addition of a hindered organic base like triethylamine (B128534) (Et3N). wikipedia.orgnumberanalytics.com The Swern oxidation is known for its exceptionally mild conditions, typically being carried out at very low temperatures (e.g., -78 °C), which makes it suitable for substrates with sensitive functional groups. numberanalytics.comorganic-chemistry.org A significant drawback is the production of the volatile and malodorous dimethyl sulfide (B99878) as a byproduct. organic-chemistry.org

Table 1: Reagent and Condition Overview for the Oxidation of 2-(4-Nitrophenoxy)ethanol

| Reagent/Method | Typical Solvent | Temperature | Key Features |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH2Cl2) | Room Temperature | Mild, selective, requires anhydrous conditions. libretexts.orgmasterorganicchemistry.com |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH2Cl2) | Room Temperature | Very mild, high yields, short reaction times, tolerates sensitive groups. wikipedia.orgorganic-chemistry.org |

| Swern Oxidation | Dichloromethane (CH2Cl2) | -78 °C to Room Temp | Extremely mild, high selectivity, avoids toxic metals, produces odorous byproduct. wikipedia.orgnumberanalytics.com |

The mechanisms for these selective oxidations, while different in their specifics, generally involve the formation of an intermediate that facilitates the removal of a hydrogen atom from the carbon bearing the hydroxyl group in an elimination-type process. chemistrysteps.com

PCC Oxidation Mechanism: The reaction begins with the attack of the alcohol oxygen onto the chromium center of PCC to form a chromate (B82759) ester. chemistrysteps.com In a subsequent step, a base (which can be the chloride ion or another alcohol molecule) abstracts the proton from the carbon adjacent to the oxygen. libretexts.org This abstraction initiates an elimination reaction where the C-H bond electrons form the new carbon-oxygen double bond, and the oxygen-chromium bond is cleaved, reducing Cr(VI) to Cr(IV). libretexts.orgmasterorganicchemistry.com

Dess-Martin Oxidation Mechanism: The alcohol initially reacts with the Dess-Martin periodinane via ligand exchange, replacing one of the acetate (B1210297) groups on the hypervalent iodine center to form a diacetoxyalkoxyperiodinane intermediate. psgcas.ac.in An acetate ion then acts as a base to deprotonate the α-hydrogen from the alcohol moiety. wikipedia.org This initiates a concerted process that leads to the formation of the aldehyde, an iodinane byproduct, and acetic acid. wikipedia.org

Swern Oxidation Mechanism: The Swern oxidation commences with the reaction of DMSO and oxalyl chloride at low temperature to form a highly reactive chloro(dimethyl)sulfonium chloride species. wikipedia.orgyoutube.com The alcohol then adds to this electrophilic sulfur species, displacing chloride and forming a key alkoxysulfonium ion. wikipedia.org The addition of a hindered base, such as triethylamine, deprotonates the carbon adjacent to the oxygen, generating a sulfur ylide. wikipedia.orgnumberanalytics.com This ylide undergoes an intramolecular elimination via a five-membered ring transition state to yield the desired aldehyde, dimethyl sulfide, and triethylammonium (B8662869) chloride. wikipedia.org

Exploration of Alternative Synthetic Routes

Besides the oxidation of the corresponding alcohol, this compound can be prepared through other synthetic strategies, primarily involving the formation of the characteristic aryloxy ether bond.

Strategic Approaches to Aryloxyacetaldehyde Formation

A prominent alternative route involves a Williamson ether synthesis between a substituted phenol (B47542) and a haloacetaldehyde equivalent. To circumvent the high reactivity and instability of haloacetaldehydes, they are often used in their protected acetal (B89532) form.

A well-documented procedure for a structurally similar compound, 2-(4-methyl-3-nitrophenoxy)-acetaldehyde diethyl acetal, involves the reaction of 4-methyl-3-nitrophenol (B15662) with chloroacetaldehyde (B151913) diethyl acetal. prepchem.com This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). prepchem.com A catalytic amount of sodium iodide can be added to facilitate the substitution via the Finkelstein reaction. Following the formation of the acetal, a simple acid-catalyzed hydrolysis would readily furnish the desired aldehyde. This two-step approach, starting from 4-nitrophenol (B140041) and chloroacetaldehyde diethyl acetal, represents a viable and scalable alternative for the synthesis of this compound.

Table 2: Comparison of Synthetic Strategies for this compound

| Strategy | Starting Materials | Key Steps | Advantages | Disadvantages |

| Oxidation | 2-(4-Nitrophenoxy)ethanol | Selective oxidation | Direct, one-step conversion. | Requires specific and sometimes costly or hazardous oxidizing agents. |

| Williamson Ether Synthesis | 4-Nitrophenol, Chloroacetaldehyde diethyl acetal | Ether formation, Acetal hydrolysis | Utilizes readily available starting materials, scalable. | Two-step process, requires handling of haloacetaldehyde equivalent. |

Catalyst Development for Enhanced Efficiency and Selectivity

Recent advances in catalysis have opened new avenues for the synthesis and application of aryloxyacetaldehydes. While not a direct synthesis of the target compound itself, the development of N-heterocyclic carbene (NHC) catalysis highlights a modern application where α-aryloxyacetaldehydes are key substrates.

In these reactions, an NHC catalyst adds to the aldehyde group of an α-aryloxyacetaldehyde, such as this compound. acs.org The resulting adduct, a Breslow intermediate, can then undergo elimination of the phenoxide anion. acs.orgacs.org This process is particularly effective when the aryl group contains an electron-withdrawing substituent, like the nitro group in the target compound, which makes the corresponding phenoxide a good leaving group. acs.org The elimination generates a reactive enol/enolate equivalent, which can then participate in various carbon-carbon bond-forming reactions, such as Mannich-type additions. acs.orgnih.gov This catalytic strategy demonstrates the synthetic utility of the α-aryloxyacetaldehyde scaffold and drives the development of new catalysts for these transformations. figshare.comresearchgate.net

Chemical Reactivity and Mechanistic Studies of 2 4 Nitrophenoxy Acetaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde moiety in 2-(4-nitrophenoxy)acetaldehyde is a primary site for chemical reactions. The carbonyl carbon is electrophilic, a property enhanced by the electron-withdrawing nature of the adjacent 4-nitrophenoxy group. This electronic feature makes the aldehyde highly susceptible to attack by various nucleophiles.

Nucleophilic Addition Reactions at the Carbonyl Center

The core reactivity of the aldehyde group involves nucleophilic addition at the carbonyl carbon. smolecule.comcymitquimica.com This reaction proceeds via the attack of a nucleophile on the electrophilic carbon atom of the carbonyl group, leading to the formation of a tetrahedral intermediate. libretexts.orgpressbooks.pub The presence of an acid catalyst can further enhance the electrophilicity of the carbonyl carbon by protonating the carbonyl oxygen, making it more susceptible to attack by even weak nucleophiles. libretexts.orgresearchgate.net

The general mechanism involves the nucleophile adding to the carbonyl carbon, which causes the carbon-oxygen double bond to break, with the electrons moving to the oxygen to form an alkoxide intermediate. This intermediate is then typically protonated to yield the final alcohol product. libretexts.org In the case of this compound, the stability of the resulting tetrahedral intermediate can be influenced by the electronic effects of the 4-nitrophenyl group. nih.gov

Condensation Reactions with Nitrogen, Oxygen, and Sulfur Nucleophiles

Condensation reactions are a significant class of reactions for aldehydes, involving a nucleophilic addition followed by the elimination of a small molecule, typically water. chemguide.co.uk These reactions are crucial for synthesizing various derivatives from this compound.

Imines: The reaction of this compound with primary amines yields imines, also known as Schiff bases. smolecule.comresearchgate.net This condensation is typically acid-catalyzed and involves the initial formation of a hemiaminal intermediate, which then dehydrates to form the C=N double bond of the imine. masterorganicchemistry.com The synthesis of imines is often achieved by refluxing the aldehyde and amine, sometimes with azeotropic removal of water to drive the reaction to completion. researchgate.net

Oximes: When this compound reacts with hydroxylamine (B1172632) (NH₂OH), it forms an oxime. ijprajournal.com This reaction is analogous to imine formation and is valuable for the characterization and purification of carbonyl compounds. researchgate.net The resulting oximes are crystalline solids and serve as important intermediates in further organic syntheses, such as the Beckmann rearrangement to form amides. researchgate.netmasterorganicchemistry.com The classical method involves refluxing the aldehyde with hydroxylamine hydrochloride in the presence of a base like pyridine (B92270). researchgate.net

Acetals: In the presence of an acid catalyst, this compound reacts with two equivalents of an alcohol to form an acetal (B89532). The reaction proceeds through a hemiacetal intermediate, which is formed by the addition of one molecule of alcohol to the aldehyde. libretexts.orgresearchgate.net The hemiacetal then reacts with a second molecule of alcohol in an acid-catalyzed substitution reaction to yield the stable acetal product. researchgate.net The formation of acetals is a reversible process, and the equilibrium can be shifted towards the product by removing the water formed during the reaction. libretexts.org The synthesis of a related compound, 2-(4-methyl-3-nitrophenoxy)-acetaldehyde diethyl acetal, has been specifically documented, highlighting this reactivity pathway. prepchem.com

The following table summarizes these condensation reactions.

| Nucleophile | Reagent Example | Product Class | General Conditions |

| Nitrogen | Primary Amine (R-NH₂) | Imine (Schiff Base) | Acid catalyst, heat, removal of water. masterorganicchemistry.com |

| Nitrogen | Hydroxylamine (NH₂OH) | Oxime | Reflux with hydroxylamine hydrochloride and a base (e.g., pyridine). researchgate.net |

| Oxygen | Alcohol (R-OH) | Acetal | Acid catalyst, excess alcohol, removal of water. libretexts.orgresearchgate.net |

| Sulfur | Thiol (R-SH) | Thioacetal | Acid catalyst (e.g., Lewis acid). |

Tautomerism and Enolization Studies

Like other aldehydes possessing α-hydrogens, this compound can exhibit keto-enol tautomerism. In the presence of a base or acid, a proton can be abstracted from the α-carbon (the carbon adjacent to the carbonyl group) to form a resonance-stabilized enolate ion. pressbooks.publibretexts.org This enolate is a key reactive intermediate in various synthetic transformations, including the Aldol (B89426) condensation. libretexts.org The enol form, while typically a minor component at equilibrium, can be trapped or participate in reactions. The formation of enamine derivatives from structurally similar compounds underscores the accessibility of this tautomeric form. researchgate.netresearchgate.net

Transformations Involving the Nitro Group

The aromatic nitro group provides another reactive handle on the this compound molecule, distinct from the aldehyde functionality.

Reductive Functionalization to Amine Derivatives

The most common transformation of the nitro group is its reduction to a primary amine (amino group, -NH₂). This conversion is a cornerstone of synthetic chemistry, as it transforms an electron-withdrawing group into an electron-donating one, profoundly altering the molecule's electronic properties and reactivity.

Several methods are available for this reduction. Catalytic hydrogenation, using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), is a widely used technique. evitachem.com Chemical reducing agents like sodium borohydride (B1222165) (NaBH₄) can also be employed. evitachem.com

Recent studies have focused on achieving chemoselective reduction. For instance, using an iron(salen) complex as a catalyst with a milder reducing agent like phenylsilane (B129415) (H₃SiPh) allows for the selective reduction of the nitro group while leaving the aldehyde group intact. acs.org This contrasts with more powerful reducing agents like pinacolborane (HBpin), which would reduce both functional groups. acs.org The resulting 2-(4-aminophenoxy)acetaldehyde is a valuable bifunctional intermediate for further synthesis.

The table below details common reagents for the reduction of the nitro group.

| Reagent System | Product | Key Features |

| H₂ / Pd/C | 2-(4-aminophenoxy)acetaldehyde | Standard catalytic hydrogenation; may also affect the aldehyde. evitachem.com |

| NaBH₄ | 2-(4-aminophenoxy)acetaldehyde | Common chemical reductant. evitachem.com |

| Fe(salen) catalyst / H₃SiPh | 2-(4-aminophenoxy)acetaldehyde | Chemoselective for the nitro group over the aldehyde. acs.org |

| Zn / HCl | 2-(4-aminophenoxy)acetaldehyde | Classical method for nitro group reduction. acs.org |

Influence of the Nitro Group on Aromatic Ring Reactivity

The chemical behavior of the aromatic ring in this compound is profoundly influenced by the presence of the nitro (–NO₂) substituent at the para-position. The nitro group is a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects. scielo.br This strong deactivating nature significantly impacts the electron density distribution around the benzene (B151609) ring, thereby governing its reactivity towards electrophilic and nucleophilic agents.

The electron-withdrawing properties of the nitro group can be quantified using Hammett substituent constants, which for the –NO₂ group are σₚ = +0.78 and σₘ = +0.71. scielo.br These positive values indicate a strong electron-withdrawing capacity, which deactivates the aromatic ring towards electrophilic aromatic substitution reactions, such as nitration or halogenation. The introduction of the nitro group leads to an increase in lipophilicity, polarizability, and dipole moment of the aromatic system, while decreasing the energy of the lowest unoccupied molecular orbital (LUMO). scielo.br

| Property | Influence of the Nitro Group | Reference |

| Electron Density | Decreases electron density on the aromatic ring. | scielo.br |

| Reactivity to Electrophiles | Deactivates the ring towards electrophilic aromatic substitution. | scielo.br |

| Reactivity to Nucleophiles | Activates the ring towards nucleophilic aromatic substitution. | scielo.br |

| Hammett Constant (σₚ) | +0.78 | scielo.br |

| LUMO Energy | Lowers the Lowest Unoccupied Molecular Orbital energy. | scielo.br |

Stability and Transformations of the Ether Linkage

Role in Overall Molecular Stability

This linkage connects the reactive aldehyde functionality to the electronically influential nitrophenyl group. The stability of the C-O-C bond ensures that the molecule largely maintains its structural integrity, allowing the distinct chemical properties of the aldehyde and the activated aromatic ring to be exploited in synthetic chemistry. In a broader context, the ether linkage in polysaccharide derivatives has been shown to provide greater stability in aqueous solutions compared to other types of linkages, such as amide linkages. google.com While not directly analogous, this highlights the inherent robustness of the ether bond.

However, the stability is conditional. As noted previously, the ether is susceptible to cleavage under strongly acidic conditions. libretexts.orgmasterorganicchemistry.com Furthermore, the presence of the nitro group can influence the bond's stability under specific circumstances, such as photochemical reactions where the nitro group facilitates the formation of radical intermediates that can lead to ether cleavage. cdnsciencepub.com Therefore, the ether linkage provides significant stability under neutral and basic conditions but represents a site of reactivity under specific energetic inputs like strong acids or UV light.

Derivatization Strategies and Applications of 2 4 Nitrophenoxy Acetaldehyde in Complex Molecule Synthesis

Direct Derivatization via Aldehyde Reactivity

The aldehyde functional group is a cornerstone of organic synthesis, known for its susceptibility to nucleophilic attack and its ability to participate in a variety of condensation reactions. These reactions provide a direct pathway to a diverse range of derivatives from 2-(4-nitrophenoxy)acetaldehyde.

The reaction of aldehydes with primary amines or ammonia (B1221849) leads to the formation of imines, also known as Schiff bases, which contain a carbon-nitrogen double bond. libretexts.org This reaction is acid-catalyzed and reversible. libretexts.org The formation of imines is generally most efficient at a pH of around 5. libretexts.org Similarly, aldehydes react with hydrazines to form hydrazones. libretexts.org These reactions are crucial for the synthesis of various heterocyclic compounds and have been explored for their biological activities. hygeiajournal.commdpi.comiscientific.org

The general reaction for the formation of an imine from an aldehyde is as follows:

R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O

For this compound, this reaction would proceed as:

O₂N-C₆H₄-O-CH₂-CHO + R'-NH₂ ⇌ O₂N-C₆H₄-O-CH₂-CH=N-R' + H₂O

The synthesis of hydrazones follows a similar pathway. The condensation of hydrazides with aldehydes is a common method for preparing hydrazone derivatives. nih.govresearchgate.net These hydrazones can exhibit a range of biological activities, including analgesic and anti-inflammatory properties. nih.govresearchgate.net

| Reactant | Product Type | General Structure of Product |

| Primary Amine (R'-NH₂) | Imine (Schiff Base) | O₂N-C₆H₄-O-CH₂-CH=N-R' |

| Hydrazine (B178648) (H₂N-NH₂) | Hydrazone | O₂N-C₆H₄-O-CH₂-CH=N-NH₂ |

| Substituted Hydrazine (R'-NH-NH₂) | Substituted Hydrazone | O₂N-C₆H₄-O-CH₂-CH=N-NH-R' |

| Hydrazide (R'-CO-NH-NH₂) | Acylhydrazone | O₂N-C₆H₄-O-CH₂-CH=N-NH-CO-R' |

Aldehydes react reversibly with alcohols to form hemiacetals. libretexts.orglibretexts.orglibretexts.org This reaction can be catalyzed by either acid or base. youtube.com In the presence of excess alcohol and an acid catalyst, the reaction proceeds further to form an acetal (B89532), which is a geminal-diether derivative of the aldehyde. libretexts.orglibretexts.orgchemistrysteps.com The formation of acetals is a reversible process, and the removal of water is often necessary to drive the equilibrium towards the product. libretexts.orglibretexts.org

The mechanism for acetal formation involves the initial formation of a hemiacetal intermediate. libretexts.orglibretexts.org

Step 1: Hemiacetal Formation R-CHO + R'-OH ⇌ R-CH(OH)(OR')

Step 2: Acetal Formation R-CH(OH)(OR') + R'-OH ⇌ R-CH(OR')₂ + H₂O

For this compound, the reactions are:

O₂N-C₆H₄-O-CH₂-CHO + R'-OH ⇌ O₂N-C₆H₄-O-CH₂-CH(OH)(OR') (Hemiacetal)

O₂N-C₆H₄-O-CH₂-CH(OH)(OR') + R'-OH ⇌ O₂N-C₆H₄-O-CH₂-CH(OR')₂ + H₂O (Acetal)

Cyclic acetals can also be formed by reacting the aldehyde with a diol, such as ethylene (B1197577) glycol. libretexts.orgchemistrysteps.com These cyclic acetals are often used as protecting groups for aldehydes in multi-step syntheses.

| Reactant | Product Type | Key Features |

| One equivalent of alcohol | Hemiacetal | Contains both a hydroxyl and an alkoxy group on the same carbon. |

| Excess alcohol with acid catalyst | Acetal | Contains two alkoxy groups on the same carbon; water is eliminated. |

| Diol (e.g., ethylene glycol) | Cyclic Acetal | Forms a five or six-membered ring containing the acetal functionality. |

Precursor for Advanced Aryloxy Scaffolds

Beyond the direct reactions of the aldehyde group, this compound can serve as a foundational building block for more complex aryloxy structures through subsequent modifications.

The aldehyde group provides a handle for carbon-carbon bond formation, allowing for the extension of the side chain. For instance, aldol (B89426) reactions or Wittig-type reactions can be employed to introduce new carbon frameworks.

Functional group interconversion refers to the transformation of one functional group into another. imperial.ac.uk The aldehyde group of this compound can be oxidized to a carboxylic acid or reduced to a primary alcohol. solubilityofthings.comnih.govfrontiersin.org The nitro group on the phenyl ring can also be reduced to an amine, which can then be further derivatized. solubilityofthings.com

| Transformation | Reagent(s) | Resulting Functional Group |

| Oxidation of aldehyde | Oxidizing agents (e.g., KMnO₄, PCC) | Carboxylic acid (-COOH) |

| Reduction of aldehyde | Reducing agents (e.g., NaBH₄, LiAlH₄) | Primary alcohol (-CH₂OH) |

| Reduction of nitro group | Reducing agents (e.g., H₂/Pd, Sn/HCl) | Amine (-NH₂) |

The bifunctional nature of this compound and its derivatives makes it a suitable precursor for the synthesis of various cyclic and heterocyclic compounds. For example, intramolecular reactions can lead to the formation of ring structures. Research has shown that related compounds, such as 2-(2-formyl-4-nitrophenoxy)alkanoic acids, can be used to synthesize benzofurans. researchgate.net This suggests that the this compound scaffold could be a viable starting point for similar heterocyclic systems. Prins-type cyclization reactions, which involve the reaction of an aldehyde with an alkene or alkyne, can also be a powerful tool for constructing cyclic ethers. nih.gov

Research on Related Phenoxy-Containing Hydrazides and Their Derivatives

Hydrazides are a class of organic compounds that serve as important starting materials for the synthesis of various heterocyclic compounds with pharmacological activity. nih.gov Research into phenoxy-containing hydrazides and their derivatives has revealed a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. nih.govnih.govnih.gov

Hydrazide-hydrazones, formed by the condensation of hydrazides with aldehydes, are a particularly well-studied class of compounds. nih.govmdpi.com These derivatives have shown potential as enzyme inhibitors and have been investigated for their analgesic activities. nih.govresearchgate.net The synthesis of novel hydrazide and hydrazine derivatives is an active area of research aimed at developing new therapeutic agents. nih.govresearchgate.net The 2-phenoxyphenyl scaffold, in particular, has demonstrated a broad spectrum of biological effects. nih.gov

The study of these related compounds provides valuable insights into the potential applications of derivatives of this compound, suggesting that its corresponding hydrazide and hydrazone derivatives could also exhibit interesting biological properties.

Synthesis of 2-(4-Nitrophenoxy)acetohydrazide from Related Precursors

A crucial intermediate for derivatization is 2-(4-nitrophenoxy)acetohydrazide. This compound is commonly synthesized from its corresponding ester precursor, ethyl 2-(4-nitrophenoxy)acetate. The synthesis is typically achieved through a straightforward reaction with hydrazine hydrate (B1144303).

The process involves refluxing a mixture of ethyl 2-(4-nitrophenoxy)acetate and hydrazine hydrate in an alcoholic solvent, such as ethanol (B145695). arabjchem.orgnih.govnih.gov This reaction proceeds for several hours, leading to the formation of 2-(4-nitrophenoxy)acetohydrazide as a solid product. This method is highly efficient, with reported yields often reaching up to 95%. arabjchem.orgnih.gov The resulting product can then be purified by recrystallization from ethanol. arabjchem.orgnih.gov The structure of the synthesized 2-(4-nitrophenoxy)acetohydrazide is confirmed using spectroscopic methods like IR and ¹H NMR, as well as elemental analysis. arabjchem.org

Table 1: Synthesis of 2-(4-Nitrophenoxy)acetohydrazide

| Precursor | Reagent | Solvent | Conditions | Product | Yield |

|---|

Condensation of 2-(4-Nitrophenoxy)acetohydrazide with Aldehydes to Form Arylidene Derivatives

The synthesized 2-(4-nitrophenoxy)acetohydrazide serves as a key building block for creating a class of compounds known as arylidene derivatives or hydrazones. asianpubs.org These derivatives are formed through a condensation reaction between the hydrazide and various aromatic aldehydes. arabjchem.orgnih.govresearchgate.net

The reaction is generally carried out by dissolving 2-(4-nitrophenoxy)acetohydrazide in ethanol, to which a selected aromatic aldehyde is added. arabjchem.org A catalytic amount of a weak acid, such as acetic acid, is often introduced to facilitate the reaction. arabjchem.org The mixture is then heated under reflux for an extended period, typically around 12 hours, to ensure the completion of the reaction. arabjchem.org Upon cooling, the resulting N'-arylidene-2-(4-nitrophenoxy)acetohydrazide derivative precipitates and can be isolated by filtration. This synthetic route has been successfully employed to react 2-(4-nitrophenoxy)acetohydrazide with a range of aldehydes, including naphthaldehyde, salicylaldehyde, p-chlorobenzaldehyde, and furfuraldehyde, yielding the corresponding arylidene products in high yields, generally between 85% and 90%. arabjchem.org

Table 2: Synthesis of Arylidene Derivatives from 2-(4-Nitrophenoxy)acetohydrazide

| Aldehyde Reactant | Resulting Arylidene Derivative | Yield | Melting Point (°C) |

|---|---|---|---|

| Naphthaldehyde | N'-(Naphthalen-1-ylmethylene)-2-(4-nitrophenoxy)acetohydrazide | 85% arabjchem.org | 230–232 researchgate.net |

| Salicylaldehyde | N'-(2-Hydroxybenzylidene)-2-(4-nitrophenoxy)acetohydrazide | 87% researchgate.net | 270–272 researchgate.net |

| p-Chlorobenzaldehyde | N'-(4-Chlorobenzylidene)-2-(4-nitrophenoxy)acetohydrazide | 90% arabjchem.org | >300 arabjchem.org |

Compound Index

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-(4-Nitrophenoxy)acetohydrazide |

| Acetic acid |

| Ethanol |

| Ethyl 2-(4-nitrophenoxy)acetate |

| Furfuraldehyde |

| Hydrazine hydrate |

| N'-(2-Hydroxybenzylidene)-2-(4-nitrophenoxy)acetohydrazide |

| N'-(4-Chlorobenzylidene)-2-(4-nitrophenoxy)acetohydrazide |

| N'-(Furan-2-ylmethylene)-2-(4-nitrophenoxy)acetohydrazide |

| N'-(Naphthalen-1-ylmethylene)-2-(4-nitrophenoxy)acetohydrazide |

| Naphthaldehyde |

| p-Chlorobenzaldehyde |

Spectroscopic and Structural Characterization Methodologies in Research on 2 4 Nitrophenoxy Acetaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of distinct proton environments and their neighboring protons. For 2-(4-nitrophenoxy)acetaldehyde, the spectrum is expected to show signals corresponding to the aldehydic proton, the methylene protons, and the aromatic protons of the nitrophenoxy group.

Aromatic Protons: The para-substituted benzene (B151609) ring exhibits a characteristic AA'BB' system. The two protons ortho to the nitro group are chemically equivalent, as are the two protons ortho to the ether linkage. Due to the strong electron-withdrawing nature of the nitro group, the protons ortho to it (H-3, H-5) are expected to be deshielded and resonate at a lower field (higher ppm) compared to the protons ortho to the phenoxy group (H-2, H-6). This results in two distinct doublet signals.

Methylene Protons (-O-CH₂-): These protons are adjacent to both the ether oxygen and the aldehyde group. They are expected to appear as a doublet due to coupling with the single aldehydic proton.

Aldehydic Proton (-CHO): The aldehydic proton is highly deshielded due to the electronegativity of the carbonyl oxygen and typically appears as a triplet at a very low field. pressbooks.publibretexts.org Its multiplicity arises from coupling with the two adjacent methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| Aldehydic (CHO) | 9.5 - 10.0 | Triplet (t) | ~2-3 Hz |

| Methylene (CH₂) | 4.5 - 5.0 | Doublet (d) | ~2-3 Hz |

| Aromatic (H-2, H-6) | 7.0 - 7.3 | Doublet (d) | ~9 Hz |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups.

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. In proton-decoupled mode, each unique carbon atom produces a single peak, allowing for the determination of the number of distinct carbon environments. The chemical shifts are influenced by hybridization and the electronegativity of attached atoms. libretexts.org

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is highly deshielded and appears at the lowest field, typically in the 190-200 ppm range. pressbooks.puboregonstate.edu

Aromatic Carbons: The molecule has four distinct aromatic carbon environments. The carbon attached to the nitro group (C-4) and the carbon attached to the ether oxygen (C-1) are quaternary and will have characteristic shifts. The remaining aromatic carbons (C-2, C-6 and C-3, C-5) will also show distinct signals.

Methylene Carbon (-O-CH₂-): The carbon of the methylene group, being attached to an electronegative oxygen, will resonate in the 60-70 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 195 - 205 |

| C-1 (Ar-O) | 160 - 165 |

| C-4 (Ar-NO₂) | 140 - 145 |

| C-3, C-5 (Ar) | 125 - 130 |

| C-2, C-6 (Ar) | 115 - 120 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. oregonstate.eduwisc.edulibretexts.org

2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the aldehydic proton signal and the methylene proton signal, confirming their 3-bond coupling. It would also show a cross-peak between the aromatic protons on adjacent carbons (H-2/H-3 and H-5/H-6), confirming the aromatic spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹J C-H coupling). sdsu.eduprinceton.edu An HSQC spectrum would show cross-peaks connecting the aldehydic proton signal to the carbonyl carbon signal, the methylene proton signals to the methylene carbon signal, and the aromatic proton signals to their respective aromatic carbon signals. This allows for the direct assignment of each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons over two to three bonds (²J C-H and ³J C-H). wikipedia.orgprinceton.edu HMBC is instrumental in piecing together the molecular fragments. Key correlations would include:

The aldehydic proton showing a cross-peak to the methylene carbon.

The methylene protons showing cross-peaks to the aldehydic carbon and the aromatic carbon C-1.

The aromatic protons H-2/H-6 showing a cross-peak to the methylene carbon, confirming the ether linkage.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent tool for identifying the presence of specific functional groups. pressbooks.publibretexts.org

The IR spectrum of this compound would be characterized by several strong absorption bands:

Aldehyde C-H Stretch: A distinctive pair of weak to medium bands often appears around 2850 cm⁻¹ and 2750 cm⁻¹. spectroscopyonline.com The presence of these peaks is a strong indicator of an aldehyde functional group.

Carbonyl (C=O) Stretch: A very strong and sharp absorption band is expected in the region of 1720-1740 cm⁻¹ for the aldehyde carbonyl group. pressbooks.pub

Nitro (NO₂) Stretches: The nitro group gives rise to two strong stretching vibrations: an asymmetric stretch typically around 1500-1550 cm⁻¹ and a symmetric stretch around 1340-1370 cm⁻¹.

Aromatic C-O-C Stretch: The aryl-alkyl ether linkage will produce characteristic C-O stretching bands, typically appearing as a strong absorption around 1250 cm⁻¹ (asymmetric) and a weaker one near 1040 cm⁻¹ (symmetric).

Aromatic C=C and C-H Bends: Bending vibrations for the aromatic ring will also be present in the fingerprint region.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde | C-H Stretch | ~2850 and ~2750 | Weak-Medium |

| Aldehyde | C=O Stretch | ~1730 | Strong, Sharp |

| Nitro Group | Asymmetric N-O Stretch | ~1520 | Strong |

| Nitro Group | Symmetric N-O Stretch | ~1350 | Strong |

| Aryl Ether | Asymmetric C-O-C Stretch | ~1250 | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule. govinfo.gov

For this compound (C₈H₇NO₄), the molecular weight is approximately 181.15 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 181.

The fragmentation pattern would provide further structural confirmation. Plausible fragmentation pathways include:

Alpha-cleavage: Loss of the formyl radical (•CHO) to give a fragment at m/z = 152.

Cleavage of the ether bond:

Formation of the 4-nitrophenoxy radical and a [CH₂CHO]⁺ cation at m/z = 43.

Formation of the 4-nitrophenoxide ion at m/z = 138.

Loss of nitro group: Fragmentation involving the loss of •NO₂ (46 Da) or •NO (30 Da) from the molecular ion or subsequent fragments is also common for nitroaromatic compounds.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Identity |

|---|---|---|

| 181 | [C₈H₇NO₄]⁺ | Molecular Ion (M⁺) |

| 152 | [C₇H₆NO₃]⁺ | [M - CHO]⁺ |

| 138 | [C₆H₄NO₂]⁻ | [4-nitrophenoxide]⁻ |

| 123 | [C₆H₅O₂]⁺ | [M - NO₂]⁺ |

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structures (e.g., for derivatives)

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. It also elucidates how molecules pack together in the crystal lattice, detailing intermolecular interactions such as hydrogen bonding and π-π stacking.

While obtaining suitable single crystals of this compound itself might be challenging due to its reactivity or crystallization properties, derivatives are often synthesized to facilitate such studies. nih.gov For instance, converting the aldehyde to a more stable, crystalline derivative like a hydrazone or an oxime could yield crystals suitable for X-ray analysis.

An X-ray crystallographic study on a derivative would provide invaluable, unambiguous data on:

The planarity of the nitrophenyl group.

The conformation of the ethoxyacetaldehyde side chain relative to the aromatic ring.

Intermolecular forces that govern the crystal packing, which can influence the material's bulk properties.

This technique, therefore, offers the ultimate confirmation of the molecular structure deduced from spectroscopic methods.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic transitions within a molecule. For this compound, this method provides insights into the excitation of electrons from lower to higher energy orbitals upon absorption of UV or visible light. The chromophores present in the molecule, namely the nitrophenoxy group, are primarily responsible for its characteristic UV-Vis absorption spectrum.

The key electronic transitions anticipated for this molecule include:

π → π* transitions: These high-energy transitions occur within the benzene ring and are influenced by the electron-withdrawing nitro group (-NO₂) and the electron-donating ether oxygen. These are typically observed as strong absorption bands.

n → π* transitions: These transitions involve the non-bonding electrons on the oxygen atoms of the nitro and ether groups, and the oxygen of the aldehyde group, being excited to an anti-bonding π* orbital. These transitions are generally weaker in intensity compared to π → π* transitions.

The presence of the nitro group in the para position of the phenoxy ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted phenoxyacetaldehyde (B1585835), due to the extension of the conjugated system and the strong electron-withdrawing nature of the nitro group.

To provide a comparative context, the UV-Vis absorption data for structurally similar compounds are presented below. It is important to note that the substitution of a hydrogen atom in 4-nitrophenol (B140041) with an acetaldehyde (B116499) group to form this compound will likely lead to shifts in the absorption maxima and changes in molar absorptivity.

| Compound | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent | Assignment |

|---|---|---|---|---|

| 4-Nitrophenol | 317 | ~10,000 | Water (acidic/neutral) | π → π |

| 4-Nitrophenoxide | 400 | ~18,000 | Water (alkaline) | π → π (charge transfer) researchgate.netresearchgate.net |

| p-Nitrobenzaldehyde | ~250 | ~10,000 | Cyclohexane | π → π* (involving nitro and benzene groups) uni-muenchen.de |

| p-Nitrobenzaldehyde | ~300 | ~1,000 | Cyclohexane | π → π* (within the arene) uni-muenchen.de |

| p-Nitrobenzaldehyde | ~350 | ~100 | Cyclohexane | n → π* (from nitro and aldehyde lone pairs) uni-muenchen.de |

Detailed Research Findings:

Studies on 4-nitrophenol and its corresponding anion, 4-nitrophenoxide, reveal a significant shift in the absorption maximum upon deprotonation, from approximately 317 nm to 400 nm. researchgate.netresearchgate.net This is attributed to the increased electron-donating ability of the phenoxide oxygen, which enhances the intramolecular charge transfer to the nitro group. In this compound, the ether linkage is expected to have an electronic effect intermediate between that of the hydroxyl group in 4-nitrophenol and the oxide in 4-nitrophenoxide.

Research on nitrobenzaldehydes provides further insight into the expected spectral features. uni-muenchen.de These compounds typically exhibit multiple absorption bands. A strong absorption around 250 nm is assigned to a π → π* transition involving the entire conjugated system of the nitrobenzene moiety. uni-muenchen.de An intermediate intensity band around 300 nm is attributed to a π → π* transition more localized within the benzene ring, while a weak band around 350 nm is characteristic of an n → π* transition originating from the non-bonding electrons of the oxygen atoms in both the nitro and aldehyde groups. uni-muenchen.de For this compound, similar transitions are anticipated, although the precise wavelengths and intensities will be modulated by the ether linkage and the specific solvent environment. The polarity of the solvent can influence the position of the absorption bands, with more polar solvents often causing a shift in the λmax of π → π* transitions.

Computational and Theoretical Investigations of 2 4 Nitrophenoxy Acetaldehyde Chemistry

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis

No published studies were found that report on the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO energy gap for 2-(4-nitrophenoxy)acetaldehyde. Such an analysis would be crucial for understanding its chemical reactivity, kinetic stability, and electronic transitions.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

There are no available Molecular Electrostatic Potential (MEP) maps for this compound in the current scientific literature. An MEP analysis would identify the electrophilic and nucleophilic sites on the molecule, offering predictions about its reactive behavior in various chemical environments.

Vibrational Frequency Calculations for Spectroscopic Correlation

Calculated vibrational frequencies for this compound, which are essential for interpreting experimental infrared (IR) and Raman spectra, have not been reported in published research. These calculations would allow for the assignment of specific vibrational modes to the observed spectral bands.

Reaction Mechanism Elucidation through Computational Modeling

Transition State Characterization and Activation Energy Determination

No computational studies detailing the characterization of transition states or the determination of activation energies for reactions involving this compound are available. This information is fundamental for understanding the kinetics and mechanisms of its chemical transformations.

Solvent Effects on Reaction Pathways

The influence of different solvents on the reaction pathways of this compound has not been investigated through computational modeling in any available research. Such studies would provide insight into how the solvent environment can affect reaction rates and product distributions.

Conformational Analysis and Molecular Geometry Optimization

Computational and theoretical investigations into the conformational landscape and molecular geometry of this compound provide crucial insights into its structural properties and potential reactivity. Due to the absence of specific computational studies on this molecule in the available scientific literature, this analysis is constructed based on theoretical principles and data from closely related analogous compounds, namely phenoxyacetaldehyde (B1585835) and 2-bromomethyl-4-nitroanisole. This approach allows for a detailed and scientifically grounded exploration of the molecule's preferred three-dimensional arrangements.

Theoretical analysis suggests that the molecule will adopt conformations that minimize steric hindrance and optimize electronic interactions. The ether oxygen, with its lone pairs of electrons, and the electron-withdrawing nitro group on the phenyl ring significantly influence the electronic distribution and, consequently, the molecular geometry.

Molecular Geometry Optimization

The geometry of this compound has been optimized using Density Functional Theory (DFT) calculations on analogous structures to predict bond lengths, bond angles, and dihedral angles. The optimized parameters for the 4-nitrophenoxy fragment are based on DFT B3LYP/6-31+G(d,p) level calculations for 2-bromomethyl-4-nitroanisole, which serves as a suitable proxy for the substituted aromatic portion of the target molecule. niscpr.res.in The parameters for the acetaldehyde (B116499) portion are based on established computational models of acetaldehyde.

The resulting geometry reflects a combination of the planar phenyl ring and the sp³ hybridized carbons of the ether linkage, leading to a complex three-dimensional structure. The nitro group is expected to be coplanar with the benzene (B151609) ring to maximize resonance stabilization.

Below are the tabulated optimized geometric parameters derived from these analogous systems.

Table 1: Predicted Bond Lengths for this compound

| Bond | Predicted Length (Å) |

|---|---|

| C-C (aromatic) | 1.38 - 1.40 |

| C-H (aromatic) | 1.08 - 1.09 |

| C-N (aromatic) | 1.48 |

| N-O (nitro) | 1.22 - 1.23 |

| C-O (ether) | 1.37 - 1.43 |

| O-CH₂ | 1.43 |

| CH₂-CHO | 1.51 |

| C=O (aldehyde) | 1.21 |

Table 2: Predicted Bond Angles for this compound

| Angle | Predicted Angle (°) |

|---|---|

| C-C-C (aromatic) | 118 - 121 |

| C-C-H (aromatic) | 119 - 121 |

| C-C-N (aromatic) | 118 - 119 |

| O-N-O (nitro) | 124 - 125 |

| C-O-C (ether) | 118 - 119 |

| O-C-C (acetaldehyde) | 109 - 111 |

| C-C=O (acetaldehyde) | 124 - 125 |

Table 3: Predicted Dihedral Angles for this compound

| Dihedral Angle | Predicted Angle (°) |

|---|---|

| C-C-N-O (nitro) | ~0 or ~180 |

| C-O-C-C (ether linkage) | 60 - 180 |

Advanced Research Applications of 2 4 Nitrophenoxy Acetaldehyde in Organic Synthesis

A Versatile Building Block in Multi-Step Syntheses

In the realm of multi-step synthesis, the strategic incorporation of functionalized building blocks is paramount for the efficient construction of target molecules. Multi-step synthesis involves a sequence of chemical reactions to create a complex product from simpler starting materials. This approach is fundamental in pharmaceutical development and materials science, allowing for the precise assembly of molecules with desired properties.

The aldehyde functionality in 2-(4-nitrophenoxy)acetaldehyde is a key feature, enabling a wide array of carbon-carbon bond-forming reactions. These include aldol (B89426) reactions, Wittig reactions, and reductive aminations, which are foundational transformations in organic chemistry. The nitro group, being a strong electron-withdrawing group, can influence the reactivity of the aromatic ring and can also be chemically transformed into other functional groups, such as amines, further enhancing the synthetic utility of the molecule.

Utilization in Annulation and Cyclization Reactions

Annulation and cyclization reactions are powerful strategies for the construction of cyclic and polycyclic systems, which are common motifs in natural products and pharmacologically active compounds. These reactions involve the formation of a new ring onto a pre-existing molecule.

The bifunctional nature of this compound makes it a hypothetical candidate for such transformations. For instance, the aldehyde could participate in reactions that initiate a cascade of events leading to ring formation. While direct examples involving this specific compound are scarce, similar structures are known to undergo intramolecular reactions to form heterocyclic systems. The ether linkage and the aromatic ring could also play a role in directing or participating in cyclization processes.

Intermediate for the Construction of Biologically Relevant Scaffolds

The synthesis of molecules with potential biological activity is a major driver of organic synthesis research. Many biologically active compounds contain aromatic and heterocyclic scaffolds. The 4-nitrophenoxy group is a structural component found in some compounds with observed biological properties.

The chemical handles present in this compound could be utilized to build more complex structures with potential therapeutic applications. For example, the aldehyde could serve as a point of attachment for other molecular fragments, while the nitro group could be reduced to an amine, which is a common functional group in pharmaceuticals, allowing for further derivatization.

Development of Novel Reagents and Catalysts

The development of new reagents and catalysts is crucial for advancing the capabilities of organic synthesis. Molecules with specific electronic and steric properties can be designed to facilitate or catalyze chemical reactions with high efficiency and selectivity.

Future Perspectives and Emerging Research Avenues for 2 4 Nitrophenoxy Acetaldehyde

Green Chemistry Approaches to Synthesis and Transformation

The principles of green chemistry are pivotal in modern organic synthesis, aiming to reduce waste, minimize hazardous substance use, and improve energy efficiency. semanticscholar.org For 2-(4-nitrophenoxy)acetaldehyde, these principles can be applied to both its synthesis and subsequent transformations. Future research is expected to move away from conventional methods that may rely on harsh conditions or toxic reagents.

Key green approaches could include:

Use of Benign Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives such as water, supercritical fluids, or bio-solvents. researchgate.net The synthesis of related heterocyclic compounds has been successfully demonstrated in green solvents like ethanol (B145695) or even under solvent-free conditions. mdpi.com

Development of Green Catalysts: Employing biodegradable and non-toxic catalysts, such as citric acid or oxalic acid, could replace conventional inorganic acids. researchgate.netgoogle.com Research into heterogeneous catalysts is also crucial, as they can be easily recovered and recycled, minimizing waste. mdpi.com For instance, the clean synthesis of acetaldehyde (B116499) oxime has been achieved using titanosilicate catalysts, which showcases a path for cleaner aldehyde transformations. rsc.org

Energy-Efficient Methodologies: The application of alternative energy sources like microwave irradiation and ultrasound can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter times. semanticscholar.org These techniques represent a significant improvement over traditional thermal heating.

| Green Chemistry Strategy | Potential Application for this compound | Anticipated Benefits |

| Alternative Solvents | Synthesis or reactions in water, ethanol, or ionic liquids. | Reduced environmental impact, improved safety. |

| Biodegradable Catalysts | Use of citric acid, pectin, or solid acid catalysts for acetal (B89532) formation or condensation reactions. | Lower toxicity, reduced waste, potential for catalyst recycling. researchgate.net |

| Alternative Energy Sources | Microwave-assisted or ultrasound-promoted synthesis and transformations. | Faster reaction times, increased energy efficiency, higher yields. semanticscholar.org |

Flow Chemistry and Continuous Processing Applications

Flow chemistry, or continuous flow processing, offers a paradigm shift from traditional batch production. jst.org.in In this approach, reagents are pumped through a network of tubes and reactors where the reaction occurs. This methodology is particularly advantageous for handling hazardous reagents or highly exothermic reactions, which are relevant in the chemistry of nitroaromatic compounds. europa.eu

For this compound, flow chemistry presents several promising avenues:

Enhanced Safety: The small reactor volumes inherent to flow systems mitigate the risks associated with thermal runaways, especially during nitration or other energetic transformations. europa.eu The large surface-area-to-volume ratio allows for superior heat dissipation. illinois.edu

Process Intensification and Scalability: Flow reactors enable rapid screening of reaction conditions (temperature, pressure, residence time) to find optimal parameters. jst.org.in Once optimized, scaling up production is achieved by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), bypassing the challenges of batch scale-up. researchgate.net

Access to Novel Reaction Conditions: The ability to precisely control temperature and pressure allows for reactions to be conducted at temperatures above the solvent's boiling point, dramatically accelerating reaction rates. illinois.edu This opens up new synthetic possibilities that are inaccessible under standard batch conditions. thalesnano.com

The pharmaceutical and fine chemical industries have increasingly adopted flow chemistry for its efficiency and safety benefits. europa.eu Applying this technology to the synthesis of this compound or its derivatives could lead to safer, more efficient, and automated manufacturing processes. researchgate.net

| Parameter | Batch Processing | Flow Chemistry |

| Safety | Higher risk for exothermic reactions due to poor heat transfer. | Excellent heat transfer, small reaction volumes, inherently safer. europa.eu |

| Scalability | Complex, often requires re-optimization. | Straightforward by extending run time or parallelization. researchgate.net |

| Control | Limited control over temperature gradients and mixing. | Precise and automated control over parameters like temperature, pressure, and flow rate. jst.org.inillinois.edu |

| Efficiency | Slower reaction optimization. | Rapid screening of conditions, leading to faster process development. |

Rational Design of Highly Selective Reactions

The rational design of catalysts and reaction pathways is a cornerstone of modern chemical synthesis, enabling the precise control of selectivity. For a molecule with multiple reactive sites like this compound, achieving high chemo-, regio-, and stereoselectivity is crucial.

Future research will likely involve:

Computational Chemistry: Using theoretical models to predict reaction outcomes and design catalysts that favor a specific reaction pathway. This can significantly reduce the experimental effort required for optimization.

Advanced Catalyst Development: Creating catalysts that can differentiate between the aldehyde group and the nitroaromatic ring. For example, designing a catalyst for the selective reduction of the nitro group while leaving the aldehyde untouched, or vice versa. The development of covalent organic frameworks (COFs) as electrocatalysts for selective oxygen reduction highlights how precise structural engineering can modulate reaction pathways. nih.gov

Stereoselective Synthesis: In reactions where new chiral centers are formed, the development of asymmetric catalysts will be essential to produce single enantiomers, which is particularly important in pharmaceutical applications. Protecting group strategies, such as the formation of dioxolanes from nitrobenzaldehydes to separate isomers, demonstrate a route to achieving high purity. researchgate.net

Exploration of Photo- and Electrocatalytic Transformations

Photocatalysis and electrocatalysis are powerful tools that use light and electricity, respectively, to drive chemical reactions. These methods often operate under mild conditions and can offer unique reactivity patterns compared to traditional thermal reactions.

Photocatalysis: The use of semiconductor photocatalysts, such as titanium dioxide (TiO2), could be explored for the transformation of this compound. mdpi.com Research on the photocatalytic degradation of acetaldehyde shows that it can be mineralized to CO2, suggesting potential applications in environmental remediation. mdpi.com Conversely, photocatalysis could be harnessed for synthetic purposes, such as selective oxidation or reduction reactions under UV or visible light.

Electrocatalysis: Electrochemical methods provide a high degree of control over reaction selectivity by precisely tuning the applied potential. This could be used for the selective reduction of the nitro group in this compound to an amine, a hydroxylamine (B1172632), or other functionalities. The electrocatalytic degradation of the related compound 4-nitrophenol (B140041) has been demonstrated, showcasing the potential for using electrochemistry to transform the nitrophenoxy moiety. researchgate.net Furthermore, the rational design of electrocatalysts can steer reactions towards specific products with high efficiency. nih.gov

| Method | Energy Source | Potential Application for this compound |

| Photocatalysis | Light (UV/Visible) | Selective oxidation of the aldehyde group; degradation of the compound in wastewater. mdpi.commdpi.com |

| Electrocatalysis | Electricity | Highly selective reduction of the nitro group to various functional groups (e.g., -NH2, -NHOH). researchgate.net |

Integration with Supramolecular Chemistry

Supramolecular chemistry focuses on the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and host-guest interactions. The structural features of this compound—including its aromatic rings, nitro group, and oxygen atoms—make it an interesting candidate for integration into supramolecular assemblies.

A related compound, 2-(4-nitrophenoxy)benzoic acid, is known to form complex three-dimensional frameworks through a network of hydrogen bonds and C-H···π interactions. nih.gov This suggests that this compound could similarly participate in the formation of well-ordered structures.

Future research directions could include:

Host-Guest Chemistry: Using this compound as a guest molecule within macrocyclic hosts like cyclodextrins or calixarenes. Encapsulation could alter its reactivity, solubility, or stability.

Crystal Engineering: Exploring its ability to form co-crystals with other molecules to create new materials with specific optical or electronic properties.

Self-Assembled Monolayers (SAMs): Investigating its potential to form ordered layers on surfaces, which could be relevant for developing sensors or modifying surface properties.

By leveraging these non-covalent interactions, it may be possible to control the reactivity of the aldehyde group or to organize the molecules into functional materials for applications in materials science and nanotechnology.

Q & A

Basic: What are the standard synthetic routes for 2-(4-nitrophenoxy)acetaldehyde, and how can reaction conditions be optimized?

Methodological Answer:

A common synthesis involves nucleophilic substitution between 4-nitrophenol and a halogenated acetaldehyde precursor. For example, describes a Rhodium-catalyzed method using 3-chloro-1,2-propanediol, NaOH, and ethanol under reflux (16 hours). Key steps include:

- Reagent Ratios: 1.25 equiv. NaOH to phenol.

- Solvent: Ethanol for solubility and reactivity.

- Temperature: Reflux (~78°C) to drive the reaction.

- Workup: Extraction with diethyl ether and drying over MgSO₄.

Optimization may involve testing alternative catalysts (e.g., palladium) or solvents (e.g., DMF for higher boiling points) to improve yield .

Advanced: How can computational modeling predict the reactivity of this compound in electrophilic substitutions?

Methodological Answer:

Density Functional Theory (DFT) calculations can model electron density distribution. The nitro group is a strong electron-withdrawing group, directing electrophiles to the para position relative to the phenoxy moiety.

- Software Tools: Gaussian or ORCA for orbital analysis.

- Parameters: Include solvent effects (e.g., ethanol) using PCM models.

- Validation: Compare predicted reaction sites with experimental data (e.g., nitration or halogenation outcomes) .

Basic: What spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify aldehydic proton (~9.8–10.0 ppm) and aromatic protons (δ 7.5–8.5 ppm).

- FT-IR: Confirm aldehyde C=O stretch (~1720 cm⁻¹) and nitro group (~1520 cm⁻¹).

- HRMS: Exact mass verification (C₈H₇NO₄: theoretical 197.0324).

Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How do crystallographic studies resolve ambiguities in hydrogen bonding or molecular conformation?

Methodological Answer:

X-ray crystallography (e.g., using SHELXL ) reveals:

- Hydrogen Bonding: Between the aldehyde oxygen and adjacent nitro or phenoxy groups.

- Torsion Angles: For the phenoxy-acetaldehyde linkage (e.g., ~120° for optimal resonance).

- Validation: Compare with related structures like 2-(4-nitrophenoxy)acetamide (CCDC entries ).

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Light Sensitivity: Store in amber vials to prevent nitro group photoreduction.

- Temperature: –20°C under inert gas (N₂/Ar) to avoid aldehyde oxidation.

- Desiccants: Use silica gel to minimize hydrolysis to acetic acid derivatives .

Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Substituent Effects: Introduce electron-donating groups (e.g., methoxy) to modulate electron density and binding affinity.

- Bioisosteres: Replace the nitro group with a trifluoromethyl group (see ) to enhance lipophilicity.

- Assays: Test antimicrobial activity via microbroth dilution (MIC values) or cytotoxicity via MTT assays .

Basic: How are contradictions in biological activity data resolved across studies?

Methodological Answer:

- Purity Verification: Re-test compounds using HPLC to rule out impurity effects (e.g., 95% vs. >99% purity ).

- Assay Conditions: Standardize protocols (e.g., pH, serum content) to minimize variability.

- Control Experiments: Include known inhibitors (e.g., doxorubicin for cytotoxicity) for benchmarking .

Advanced: What degradation pathways are observed under acidic or basic conditions?

Methodological Answer:

- Acidic Hydrolysis: Aldehyde converts to carboxylic acid via hydration.

- Basic Conditions: Nitro group reduction may occur, forming amine intermediates.

- Analytical Tools: LC-MS to track degradation products; TLC for real-time monitoring .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE: Nitrile gloves, lab coat, and goggles.

- Ventilation: Use fume hoods to avoid inhalation of aldehyde vapors.

- Spill Management: Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How do solvent polarity and pH influence reaction kinetics in derivative synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.